Morpholine, 4-(butoxymethyl)-
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Overview
Description
Morpholine, 4-(butoxymethyl)-: is an organic compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine with both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1,2-amino alcohols: A common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction.
From aziridines and epoxides: These compounds can be converted into morpholines through nucleophilic ring-opening reactions.
Industrial Production Methods: Industrial production often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the morpholine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl morpholines.
Scientific Research Applications
Chemistry: Morpholine derivatives are used as intermediates in the synthesis of various organic compounds .
Biology: They are employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Morpholine-based compounds have shown potential as antibacterial agents, particularly against drug-resistant bacteria .
Industry: Morpholine derivatives are used as corrosion inhibitors, solvents, and emulsifying agents .
Mechanism of Action
The mechanism of action of morpholine derivatives often involves interaction with biological targets such as enzymes or cell membranes. For example, morpholine-modified ruthenium-based agents can destroy bacterial membranes and induce reactive oxygen species production, leading to antibacterial effects .
Comparison with Similar Compounds
Piperidine: Another six-membered heterocyclic amine, but without the ether oxygen.
Tetrahydrofuran: A five-membered ether without the amine group.
Oxazolidine: A five-membered ring with both nitrogen and oxygen atoms.
Uniqueness: Morpholine, 4-(butoxymethyl)-, stands out due to its unique combination of amine and ether functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
5625-84-3 |
---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-(butoxymethyl)morpholine |
InChI |
InChI=1S/C9H19NO2/c1-2-3-6-12-9-10-4-7-11-8-5-10/h2-9H2,1H3 |
InChI Key |
APFXIUYBBXRHCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1CCOCC1 |
Origin of Product |
United States |
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